Methyl 3-amino-4,4-dimethoxycrotonate
Overview
Description
Methyl 3-amino-4,4-dimethoxycrotonate is an organic compound with the molecular formula C7H13NO4 It is a derivative of crotonic acid and features an amino group and two methoxy groups attached to the crotonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,4-dimethoxycrotonate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia, followed by methoxylation. The reaction typically proceeds under mild conditions, with the use of methanol as a solvent and a catalyst such as sodium methoxide to facilitate the methoxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,4-dimethoxycrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Methyl 3-amino-4,4-dimethoxycrotonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3-amino-4,4-dimethoxycrotonate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: A simpler analog without the methoxy groups.
Methyl 3-amino-4,4-dimethylcrotonate: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Methyl 3-amino-4,4-dimethoxycrotonate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and may influence its reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl (Z)-3-amino-4,4-dimethoxybut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-10-6(9)4-5(8)7(11-2)12-3/h4,7H,8H2,1-3H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHQPXNVPJMRO-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=CC(=O)OC)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C(=C/C(=O)OC)/N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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